![molecular formula C10H17NO2 B2380805 1-(3-甲氧基-8-氮杂双环[3.2.1]辛烷-8-基)乙酮 CAS No. 2327232-33-5](/img/structure/B2380805.png)

1-(3-甲氧基-8-氮杂双环[3.2.1]辛烷-8-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

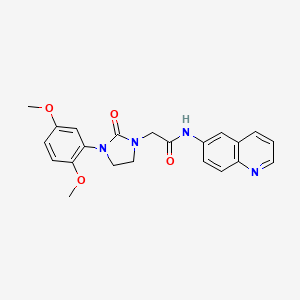

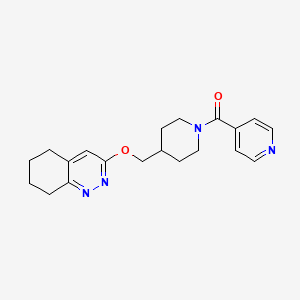

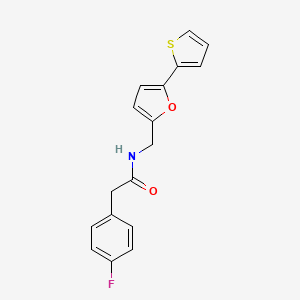

The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone” is a derivative of the 8-azabicyclo[3.2.1]octane structure . It contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 1 tertiary amide .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process involves the use of a rhodium (II) complex/chiral Lewis acid binary system .Molecular Structure Analysis

The molecular structure of the compound includes a bicyclic ring with a methoxy group attached . The structure also contains a ketone functional group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it has been reported that 8-azabicyclo[3.2.1]octanes can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .科学研究应用

托品烷生物碱合成

8-氮杂双环[3.2.1]辛烷骨架是托品烷生物碱家族的中心核心。这些生物碱表现出多种有趣的生物活性。研究人员一直致力于开发立体选择性方法来制备这种基本结构。值得注意的是,几种方法涉及对映选择性构建包含形成双环骨架所需立体化学信息的非环状起始材料。 或者,一些方法在生成 8-氮杂双环[3.2.1]辛烷结构的转化过程中直接实现立体化学控制,或者通过使用非手性托品酮衍生物的去对称化过程 .

不对称环加成反应

研究人员已经探索了通过不对称 1,3-偶极环加成反应合成光学活性 8-氧杂双环[3.2.1]辛烷。这些反应涉及重氮亚胺衍生的环状偶氮甲基内酰胺和丙烯酰基吡唑烷酮,使用铑(II)配合物/手性路易斯酸二元体系。所得化合物表现出高非对映选择性和对映选择性。 有趣的是,外/内选择性可以根据使用的重氮底物而改变 .

杀线虫活性

从5-HT3 受体拮抗剂六氢氮杂卓苯甲酰胺衍生,通过异氰化物插入反应合成了新的2-(8-氮杂双环[3.2.1]辛烷-3-基)-3-亚氨基-2,3-二氢-1H-异吲哚-1-酮。这些化合物被评估了它们对抗松材线虫(Bursaphelenchus xylophilus)和根结线虫(Meloidogyne incognita)的活性。 了解它们的杀线虫特性有助于害虫防治研究 .

未来方向

The bicyclic ring of tropane [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane] is the functional core of pharmaceutically important alkaloids, such as atropine, hyoscyamine, scopolamine, cocaine, and others . Therefore, the study and development of its derivatives, including “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone”, have significant potential in the field of medicinal chemistry .

属性

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)11-8-3-4-9(11)6-10(5-8)13-2/h8-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPAVVOHEBRDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCC1CC(C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)